![molecular formula C11H14INO B1412490 (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine CAS No. 1604432-37-2](/img/structure/B1412490.png)
(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine
Overview
Description
“(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine” is a chemical compound that contains iodine. It has been mentioned in the context of iodine-containing radio-opaque polyphosphazenes . These are polymers with iodinated side groups that could potentially be used as radio-opaque biomaterials .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been discussed in various studies. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been highlighted as a versatile method for enantioselective pyrrolidine synthesis . Additionally, proline, a natural amino acid, has been recognized as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions .Molecular Structure Analysis
While specific molecular structure analysis of “(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine” is not available, studies have discussed the molecular mechanisms of related pyrrolidine derivatives. For example, the molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine has been studied using multi-scale simulations .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives have been explored in several studies. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been used for access to different types of stereochemical patterns in enantioselective pyrrolidine synthesis .Scientific Research Applications
Pyrrolidine Synthesis and Applications : Pyrrolidines, including compounds similar to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, are valuable in medicine and industry, for instance as dyes or agrochemical substances. Their synthesis through [3+2] cycloaddition demonstrates their potential in organic chemistry and pharmaceutical applications (Żmigrodzka et al., 2022).
Synthesis of Disubstituted Pyrrolidines : The synthesis of 2,3-disubstituted pyrrolidines, which may include compounds similar to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, has been explored. These compounds can be precursors to various biologically active structures, highlighting their significance in the synthesis of potential therapeutic agents (Boto et al., 2001).
Catalytic Applications : Derivatives of pyrrolidine, including those structurally related to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, have been used as catalysts in chemical reactions. These catalysts can achieve high yields and stereoselectivity, making them important in the field of asymmetric synthesis (Singh et al., 2013).
Anticancer Activities : Certain pyrrolidine derivatives have shown potential as anticancer agents. This suggests that (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine and its analogues might have applications in the development of novel cancer therapies (Ramachandran et al., 2012).
Synthesis and Structural Analysis : The synthesis and structural analysis of compounds similar to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine have been performed. These studies contribute to our understanding of their molecular properties, which is crucial for their application in various scientific fields (Ulaş, 2021).
Mechanism of Action
properties
IUPAC Name |
(2S)-2-[(4-iodophenoxy)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSRLBAIYUZDK-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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